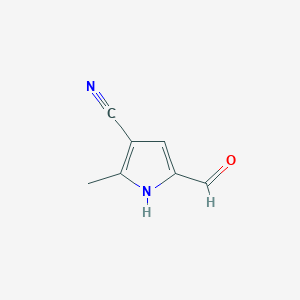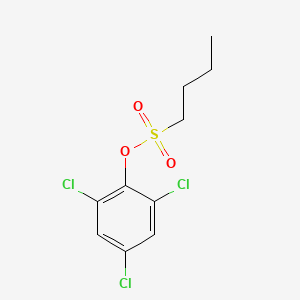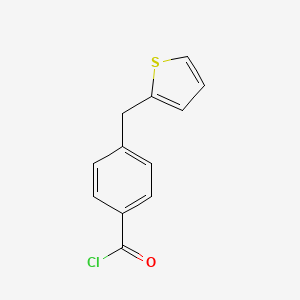
4-Bromo-2-tert-butylpyridine
Vue d'ensemble
Description
“4-Bromo-2-tert-butylpyridine” is a chemical compound with the molecular formula C9H12BrN . It is a liquid at room temperature and has a molecular weight of 214.1 . It is stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-tert-butylpyridine” is 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a tert-butyl group attached to it.
Chemical Reactions Analysis
“4-Bromo-2-tert-butylpyridine” is a linker in cross-coupling reactions . It has been used in the synthesis of bromo (4-tert-butylpyridine) cobaloxime .
Physical And Chemical Properties Analysis
“4-Bromo-2-tert-butylpyridine” has a density of 1.3±0.1 g/cm3, a boiling point of 243.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 50.4±0.3 cm3 and a molar volume of 165.5±3.0 cm3 .
Applications De Recherche Scientifique
Synthesis of Cobaloxime Derivatives
4-Bromo-2-tert-butylpyridine: is utilized in the synthesis of cobaloxime derivatives, which are extensively studied as model compounds for vitamin B12 . These derivatives play a crucial role in understanding the biochemical pathways and functions of vitamin B12, particularly in the context of preventing pernicious anaemia.
Organic Electronics
This compound is a key additive in the composition of redox electrolytes for dye-sensitized solar cells (DSSCs) and dye-sensitized TiO2 solar cells . It enhances the performance and efficiency of these cells, which are promising alternatives for converting solar energy into electricity.
Perovskite Solar Cells
In the field of perovskite solar cells (PSCs), 4-Bromo-2-tert-butylpyridine is used to improve the crystallinity of perovskite layers, which significantly boosts the power conversion efficiency of the cells . This application is pivotal in the development of cost-effective and high-performance solar cells.
Analytical Chemistry
The compound’s role in analytical chemistry is linked to its use in the synthesis of materials like cobaloxime derivatives, which can be characterized by various spectroscopic methods to understand their structure and properties . This is essential for the development of new analytical techniques and materials.
Materials Science
4-Bromo-2-tert-butylpyridine: contributes to materials science by aiding in the formation of high-quality films used in hole transport materials (HTMs) for PSCs . This application is crucial for enhancing the stability and efficiency of PSCs, which are vital for the advancement of solar technology.
Environmental Science
In environmental science, the synthesis of cobaloxime derivatives using 4-Bromo-2-tert-butylpyridine can be relevant for studying the environmental impact and biogeochemical cycles of cobalt-containing compounds . Understanding these cycles is important for assessing the ecological effects of cobalt and related substances.
Industrial Uses
While specific industrial uses of 4-Bromo-2-tert-butylpyridine are not directly mentioned in the search results, its role as an additive in solar cell technology suggests potential for large-scale industrial applications in renewable energy sectors .
Medicinal Chemistry
Although the direct use of 4-Bromo-2-tert-butylpyridine in medicinal chemistry was not highlighted in the search results, its involvement in the synthesis of model compounds for vitamin B12 could indirectly contribute to pharmaceutical research and the development of vitamin B12 analogs .
Mécanisme D'action
Target of Action
The primary target of 4-Bromo-2-tert-butylpyridine is the benzylic position in organic compounds . This compound is involved in reactions at the benzylic position, which can be resonance stabilized .
Mode of Action
4-Bromo-2-tert-butylpyridine: interacts with its targets through a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical . This radical then removes a hydrogen to form a new compound . The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-tert-butylpyridine involve free radical bromination, nucleophilic substitution, and oxidation . The downstream effects of these pathways include the formation of new compounds through the removal of a hydrogen and the addition of a bromine atom .
Result of Action
The molecular and cellular effects of 4-Bromo-2-tert-butylpyridine’s action involve the formation of new compounds through free radical reactions . These reactions can lead to changes in the chemical structure of the target molecules, potentially altering their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-tert-butylpyridine . For instance, the rate of reaction can be influenced by factors such as temperature and the presence of other chemicals . .
Safety and Hazards
Orientations Futures
Cobaloximes, such as “4-Bromo-2-tert-butylpyridine”, have been prepared and studied extensively as model compounds for the coenzyme vitamin B12 . They exist at the interface of classical coordination chemistry, organometallic chemistry, and bioinorganic chemistry . The role of these compounds in preventing diseases like pernicious anaemia is being explored .
Propriétés
IUPAC Name |
4-bromo-2-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDNNSUVMFKJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671697 | |
| Record name | 4-Bromo-2-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-tert-butylpyridine | |
CAS RN |
1086381-30-7 | |
| Record name | 4-Bromo-2-(1,1-dimethylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)



![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)


